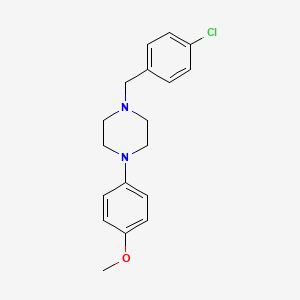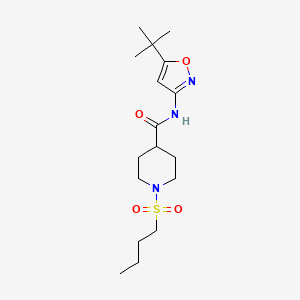![molecular formula C20H28N2O3S B5513273 2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives often involves key steps such as Michael addition, Claisen condensation, and intramolecular spirocyclization. For example, a practical and divergent synthesis approach has been developed for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor as a key step (Yang et al., 2008). Similarly, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates shows the versatility of these approaches (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives exhibit a wide range of molecular structures, which can be tailored through different synthetic strategies. The molecular structure of these compounds is crucial for their chemical reactivity and potential applications. Stereoselective synthesis approaches have been developed to create diazaspiro[5.5]undecane derivatives with specific configurations, showcasing the importance of controlling the spatial arrangement of atoms for desired properties (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro undecane derivatives encompasses a broad spectrum of reactions, including Michael addition, Claisen condensation, and intramolecular cyclization. These reactions facilitate the introduction of various functional groups, enabling the synthesis of a wide array of derivatives with diverse chemical properties. The ability to undergo different chemical reactions makes these compounds versatile intermediates in organic synthesis (Cordes et al., 2013).
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Pathways
Research into chemicals with complex structures often involves studying their environmental fate, biodegradability, and potential toxicological effects. Studies such as those on the microbial degradation of polyfluoroalkyl chemicals and the environmental safety of surfactant classes provide insights into how chemicals behave in the environment and their potential impact on ecological and human health (Liu & Avendaño, 2013); (Cowan-Ellsberry et al., 2014).
Analytical Methods for Chemical Analysis
Advancements in analytical methods for determining the antioxidant activity of compounds and the presence of specific chemical structures in environmental samples are crucial for understanding their properties and potential applications. Reviews on analytical methods used in determining antioxidant activity and the monitoring of polyfluoroalkyl substances in the environment highlight the importance of precise and accurate analytical techniques for chemical analysis and environmental monitoring (Munteanu & Apetrei, 2021); (Houde et al., 2006).
Potential Therapeutic Applications
Some complex compounds are investigated for their potential therapeutic applications, such as in drug delivery systems. The development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery exemplifies the innovative approaches to creating responsive materials for targeted therapy and controlled release of medications (Sato et al., 2011).
Propiedades
IUPAC Name |
9-[2-(benzenesulfonyl)ethyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-2-12-22-17-20(9-8-19(22)23)10-13-21(14-11-20)15-16-26(24,25)18-6-4-3-5-7-18/h2-7H,1,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUNRTWAJXFLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2(CCC1=O)CCN(CC2)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5513197.png)
![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)
![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)
![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)
![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)
